Carvedilol impurity A

Catalog No.
S862169
CAS No.
1076199-79-5
M.F
C36H43N3O7
M. Wt
629.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carvedilol impurity A

CAS Number

1076199-79-5

Product Name

Carvedilol impurity A

IUPAC Name

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

Molecular Formula

C36H43N3O7

Molecular Weight

629.76

InChI

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3

SMILES

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O

Synonyms

1-[[4-(2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol; 1-(9H-Carbazol-4-yloxy)-3-[[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl][2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

Carvedilol Impurity A, also known as Carvedilol USP Related Compound A or 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-4-ol), is a chemical compound that is present as an impurity in the production of Carvedilol, a beta-blocker medication used to treat high blood pressure and heart failure [, ].

While Carvedilol Impurity A itself does not have any known therapeutic applications, it plays a valuable role in scientific research related to Carvedilol for several reasons:

  • Quality Control

    Since Carvedilol Impurity A can be present in Carvedilol medications, analytical methods are needed to ensure the purity and safety of the final product. Researchers have developed and validated methods using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to accurately measure Carvedilol Impurity A levels in Carvedilol drug formulations [, ]. This helps to ensure that the amount of impurity falls within acceptable limits set by regulatory agencies.

  • Stability Studies

    Carvedilol Impurity A can also be used in stability studies to assess the degradation profile of Carvedilol over time and under different storage conditions []. By monitoring the formation and concentration of Carvedilol Impurity A, researchers can gain insights into the shelf life and potential degradation pathways of Carvedilol medications.

  • Toxicological Studies

    Although Carvedilol Impurity A is not intended for human use, it may be necessary to evaluate its potential toxicity as part of the safety assessment of Carvedilol. In some cases, researchers might include Carvedilol Impurity A in toxicology studies to determine if it contributes to any adverse effects associated with Carvedilol [].

Carvedilol impurity A is a significant byproduct associated with the synthesis of carvedilol, a non-selective beta-adrenergic antagonist used primarily for the treatment of heart failure and hypertension. This impurity is characterized by its chemical formula C36H43N3O7C_{36}H_{43}N_{3}O_{7} and is recognized for its structural complexity, which includes multiple functional groups that can influence both its chemical behavior and biological activity. The presence of impurities like carvedilol impurity A can affect the purity and efficacy of the final pharmaceutical product, making its identification and characterization crucial in drug development processes .

Carvedilol impurity A does not possess the structural features required for beta-blocking activity, the intended mechanism of action of carvedilol []. Therefore, it is not expected to have any therapeutic effects.

  • The toxicological profile of Carvedilol impurity A is not well documented in open scientific literature.
  • Given its structural similarity to carvedilol, it's possible that Carvedilol impurity A may exhibit some mild pharmacological effects at high concentrations. However, specific data is lacking.
  • Safety information regarding flammability and reactivity is also not readily available.

The formation of carvedilol impurity A typically occurs during the synthesis of carvedilol through reactions involving 9H-carbazol-4-ol and epichlorohydrin. This reaction can lead to the generation of various byproducts, including carvedilol impurity A, which arises from side reactions that may occur under specific conditions. The synthesis process often involves heating, where the reaction is maintained at temperatures around 68 to 72 degrees Celsius for optimal yield and minimal impurity formation .

Carvedilol impurity A can be synthesized through several methods, primarily revolving around the reaction of 9H-carbazol-4-ol with epichlorohydrin. The synthesis typically requires careful control of reaction conditions to minimize the formation of unwanted byproducts. The following steps outline a general synthesis pathway:

  • Reagents: Combine 9H-carbazol-4-ol with epichlorohydrin in a suitable solvent.
  • Reaction Conditions: Heat the mixture at a controlled temperature (68-72°C) for a specified duration (approximately 10-20 hours).
  • Purification: After completion, purify the product using techniques such as column chromatography to isolate carvedilol impurity A from other byproducts .

Carvedilol impurity A primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations. Its characterization aids in ensuring compliance with regulatory standards regarding drug purity. Furthermore, understanding its properties can assist in refining synthetic methods to reduce impurity levels in commercial carvedilol formulations .

Interaction studies involving carvedilol impurity A are essential for understanding how it may affect the pharmacokinetics and pharmacodynamics of carvedilol itself. These studies often examine:

  • Chemical Stability: How carvedilol impurity A interacts with excipients and other formulation components.
  • Biological Interactions: Potential effects on receptor binding or metabolic pathways when administered alongside carvedilol.
  • Toxicological Assessments: Evaluating any adverse effects that may arise from the presence of this impurity in therapeutic settings .

Several compounds are structurally similar to carvedilol impurity A, each exhibiting unique properties and potential applications. The following table outlines some similar compounds:

Compound NameChemical FormulaKey Characteristics
CarvedilolC_{24}H_{26}N_{2}O_4Non-selective beta-blocker
Carvedilol impurity BC_{36}H_{43}N_{3}O_{6}Another significant impurity in carvedilol synthesis
4-(2,3-epoxypropoxy)carbazoleC_{17}H_{17}NO_3Intermediate used in carvedilol synthesis
2-(2-methoxyphenoxy)ethylamineC_{16}H_{19}NO_3Key reactant in the synthesis of carvedilol

Carvedilol impurity A stands out due to its complex structure and specific formation conditions during the synthesis process, differentiating it from other impurities that may arise from different synthetic routes or conditions .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.2

Dates

Modify: 2023-08-15

Explore Compound Types